molecular formula C17H22N4O3 B2919918 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1448131-62-1

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2919918
CAS No.: 1448131-62-1
M. Wt: 330.388
InChI Key: TUNWLGXPJSHLGQ-UHFFFAOYSA-N
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Description

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a chemical compound that belongs to the class of ureas Ureas are organic compounds characterized by the presence of a carbonyl group (C=O) attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is to react cyclopropylamine with a suitable diketone to form the pyrazole ring. Subsequent steps may include methylation, introduction of the dimethoxyphenyl group, and finally, the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can be used to introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified or utilized in different applications.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, potentially serving as a lead compound for drug development.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: The compound might find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea exerts its effects involves interactions with specific molecular targets. The pyrazole ring and the urea group may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole-based compounds with different substituents.

  • Urea derivatives: Ureas with varying alkyl or aryl groups.

  • Dimethoxyphenyl compounds: Compounds containing the dimethoxyphenyl moiety in different chemical environments.

Uniqueness: 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea stands out due to its specific combination of functional groups, which may confer unique properties and reactivity compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-21-14(11-7-8-11)9-12(20-21)10-18-17(22)19-13-5-4-6-15(23-2)16(13)24-3/h4-6,9,11H,7-8,10H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNWLGXPJSHLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)NC2=C(C(=CC=C2)OC)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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